N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
CAS No.: 1209823-89-1
Cat. No.: VC7273111
Molecular Formula: C19H22N2O2
Molecular Weight: 310.397
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209823-89-1 |
|---|---|
| Molecular Formula | C19H22N2O2 |
| Molecular Weight | 310.397 |
| IUPAC Name | N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C19H22N2O2/c1-2-23-18-11-7-6-10-17(18)20-19(22)21-13-12-16(14-21)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3,(H,20,22) |
| Standard InChI Key | VYNQIHSPXLLAJW-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide belongs to the amide class of heterocyclic compounds. Its structure features:
-
A pyrrolidine ring (five-membered saturated nitrogen heterocycle) at the core.
-
A phenyl group at the 3-position of the pyrrolidine ring, introducing planar aromatic character.
-
An N-(2-ethoxyphenyl)carboxamide substituent at the 1-position, combining hydrogen-bonding capacity (amide) with lipophilic bulk (ethoxyphenyl) .
The ethoxy group (-OCHCH) ortho to the amide linkage creates steric hindrance, potentially influencing conformational flexibility and target binding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.397 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |
| SMILES | CCOC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3 |
| Topological Polar Surface Area | 49.8 Ų |
Synthetic Routes and Optimization
Conventional Amide Coupling Approach
The synthesis typically employs a two-step strategy:
-
Preparation of 3-phenylpyrrolidine-1-carboxylic acid: Cyclization of γ-aminobutyric acid derivatives or reductive amination of substituted pyrrolidinones.
-
Coupling with 2-ethoxyaniline: Using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the aniline’s amine group. Yields range from 45–65%, with purity >95% achievable via recrystallization from ethanol/water mixtures.
Alternative Methodologies
Recent advances utilize flow chemistry to enhance efficiency:
-
Continuous-flow amidation: Mixing 3-phenylpyrrolidine-1-carbonyl chloride with 2-ethoxyaniline in a microreactor (residence time: 2 min) achieves 82% yield at 25°C .
-
Enzymatic catalysis: Lipase B from Candida antarctica (CAL-B) catalyzes the coupling in non-aqueous media, reducing racemization risks for chiral intermediates .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiles
N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide demonstrates nanomolar activity against two key targets:
NAPE-PLD Inhibition
In HEK293T cells overexpressing human NAPE-PLD, the compound shows (95% CI: 61–86 nM), surpassing legacy inhibitors like ARN19874 () . Mechanistically, it blocks the hydrolysis of N-acyl phosphatidylethanolamines to anandamide, modulating endocannabinoid signaling .
Notum Carboxylesterase Antagonism
At 10 μM, the molecule inhibits Notum-mediated cleavage of glypicans (Wnt signaling regulators) by 89% in a fluorescence-based assay . Docking studies suggest the ethoxyphenyl group occupies the enzyme’s hydrophobic acyl-binding pocket, while the pyrrolidine nitrogen coordinates catalytic serine residues .
Cellular and In Vivo Effects
-
Neuroinflammation modulation: Reduces LPS-induced TNF-α secretion in microglial BV-2 cells (EC = 320 nM) .
-
Analgesic activity: In a murine neuropathic pain model (30 mg/kg i.p.), it prolongs tail-flick latency by 2.3-fold versus controls .
Analytical Characterization
Spectroscopic Identification
-
H NMR (400 MHz, CDCl): δ 7.45–7.20 (m, 9H, aromatic), 4.02 (q, J = 7.0 Hz, 2H, OCH), 3.65–3.50 (m, 4H, pyrrolidine H), 1.42 (t, J = 7.0 Hz, 3H, CH).
-
HRMS (ESI+): m/z calcd. for [M+H]: 311.1756; found: 311.1759.
Limitations and Challenges
Pharmacokinetic Deficiencies
Despite potent in vitro activity, the compound exhibits:
-
Poor aqueous solubility: <5 μg/mL in PBS (pH 7.4), necessitating formulation in cremophor EL .
-
Rapid hepatic clearance: t = 22 min in mouse liver microsomes, attributed to CYP3A4-mediated O-deethylation .
Synthetic Scalability Issues
Batch-to-batch variability in amide coupling yields (45–65%) complicates GMP-compliant production. Flow chemistry approaches, while higher-yielding, require specialized equipment .
Future Directions
Structure-Activity Relationship (SAR) Expansion
-
3-Position modifications: Replacing phenyl with heteroaryl groups (e.g., pyridyl) to enhance solubility .
-
Ethoxy group optimization: Investigating cyclopropylmethoxy or 2-methoxyethoxy substituents for metabolic stability .
Targeted Delivery Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume